n-Eicosane

Catalog No.
S1825465
CAS No.
112-98-5
M.F
C20H42
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Eicosane

CAS Number

112-98-5

Product Name

n-Eicosane

Molecular Formula

C20H42

Molecular Weight

0

N-Eicosane, also known as icosane, is a straight-chain saturated hydrocarbon with the molecular formula C20H42C_{20}H_{42} and a molecular weight of approximately 282.55 g/mol. It consists of 20 carbon atoms connected by single bonds, making it part of the alkane family. N-Eicosane is characterized by its colorless, waxy solid form at room temperature, with a melting point ranging from 35 to 37 °C and a boiling point around 220 °C at reduced pressure . This compound is insoluble in water but soluble in organic solvents such as hexane, ether, and benzene .

N-Eicosane exhibits limited reactivity due to its saturated nature. It is largely unreactive under normal conditions but can undergo combustion when ignited in the presence of oxygen, producing carbon dioxide and water. The combustion reaction can be represented as follows:

C20H42+O2CO2+H2OC_{20}H_{42}+O_2\rightarrow CO_2+H_2O

N-Eicosane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from natural sources such as plant materials, including Agave species .
  • Chemical Synthesis: Laboratory synthesis may involve the reduction of fatty acids or the hydrogenation of unsaturated hydrocarbons.
  • Fractional Distillation: This method separates n-eicosane from other hydrocarbons present in crude oil or wax mixtures based on differences in boiling points.

N-Eicosane serves various applications across different industries:

  • Phase Change Materials: Due to its moderate melting point, it is used in thermal energy storage systems .
  • Candles and Waxes: Its waxy texture makes it suitable for manufacturing candles and paraffin waxes .
  • Cosmetics and Lubricants: It is utilized as an emollient in cosmetics and as a lubricant due to its non-polar characteristics .
  • Reference Material: In analytical chemistry, n-eicosane is used as a standard reference material for chromatographic analysis .

Studies have investigated the interactions of n-eicosane within nanoporous materials. For instance, encapsulation of n-eicosane within nanosized silica has demonstrated novel phase change behaviors and enhanced thermal properties . Such interactions can improve the efficiency of thermal energy storage systems by modifying the melting point and heat transfer characteristics.

N-Eicosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)Unique Characteristics
N-hexadecaneC16H34-9.6287Used in cosmetics; lower molecular weight than n-eicosane
N-octadecaneC18H3828.1316Commonly found in candle wax; higher melting point
N-docosaneC22H4644.0369Higher molecular weight; used in industrial applications

N-Eicosane is unique due to its specific melting point range that allows it to function effectively as a phase change material while being less dense than water and exhibiting low volatility compared to shorter-chain alkanes . Its high flash point also makes it less suitable for use as a fuel compared to other hydrocarbons.

n-Eicosane exhibits complex phase transition behavior characterized by multiple solid polymorphs and distinctive equilibrium relationships [1]. The compound demonstrates a characteristic melting point of 309.7 ± 0.2 K with an associated enthalpy of fusion of 69.8 ± 1.0 kilojoules per mole [1]. The triple point temperature has been precisely determined at 309.64 K, serving as a recommended fixed point for thermometric applications [1].

The solid-solid phase transitions in n-eicosane reveal the presence of two distinct crystalline modifications [11]. The stable form at ambient temperature adopts a triclinic crystal structure, while a metastable rotator phase emerges during specific thermal processing conditions [11] [23]. The triclinic to rotator phase transition occurs at approximately 309.24 K, representing a monotropic polymorphic transformation [11].

During cooling from the melt, n-eicosane frequently forms a metastable rotator phase that subsequently converts to the stable triclinic form [23] [30]. This rotator phase exhibits orthorhombic symmetry and is characterized by conformational disorder, where molecules maintain positional order while displaying orientational mobility [23]. The transformation from the rotator phase to the liquid state occurs at 310.2 K with an enthalpy change of 46.17 kilojoules per mole [1].

Differential scanning calorimetry studies have revealed additional complexity in the phase behavior, with evidence of solid-solid transitions occurring in the temperature range of 305-306 K [11]. These transitions represent the conversion between different crystalline modifications and demonstrate the thermodynamically metastable nature of certain polymorphic forms [11].

Phase TransitionTemperature (K)Enthalpy Change (kJ/mol)Source
Triclinic to Liquid309.7 ± 0.269.8 ± 1.0NIST WebBook [1]
Rotator to Liquid310.246.17Claudy & Letoffe, 1991 [1]
Triclinic to Rotator309.24Not reportedKsiazczak, 1989 [1]
Solid-Solid (Metastable)305-306Not reportedYoon et al., 1989 [11]
Triple Point309.64Not applicableMarsh, 1987 [1]

The solid-liquid equilibrium of n-eicosane has been extensively characterized through experimental investigations [7]. Binary phase diagrams involving n-eicosane with other alkanes demonstrate ideal solution behavior in many cases, with deviations attributed to differences in molecular packing efficiency [7]. The compound exhibits minimal supercooling behavior, typically crystallizing within 0.3-1.2 K below its equilibrium melting temperature [11].

Confinement effects significantly influence the phase transition behavior of n-eicosane [2] [10]. Molecular dynamics simulations have demonstrated that graphene interfaces elevate the phase transition temperature under nanoscale confinement conditions with slit widths ranging from 1.5 to 5.3 nanometers [2] [10]. This elevation results from enhanced molecular ordering induced by surface interactions and geometric constraints [2].

Critical Property Predictions via Molecular Simulation Approaches

Molecular simulation methodologies have emerged as powerful tools for predicting the critical properties of n-eicosane, particularly addressing experimental limitations associated with thermal degradation at elevated temperatures [5]. Volume-expansion molecular dynamics simulations utilizing canonical ensembles have been successfully employed to determine critical temperature, pressure, and density values [5].

Comparative studies of different force fields have revealed significant variations in predictive accuracy [5] [16]. The Transferable Potentials for Phase Equilibria force field demonstrates superior performance in reproducing experimental critical properties, yielding a critical temperature of 763 K and critical pressure of 10.2 bar [5]. The Assisted Model Building with Energy Refinement force field produces values of 759 K and 9.8 bar for critical temperature and pressure, respectively [5]. The Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies force field shows larger deviations, with critical temperature predictions exhibiting percentage errors up to 12.57% [5].

PropertyExperimental ValueMolecular Simulation (TraPPE)Molecular Simulation (AMBER)Source
Critical Temperature (K)768 ± 8763.0759.0Ambrose & Tsonopoulos, 1995 [1]
Critical Pressure (bar)11 ± 210.29.8Tavakkol et al., 2022 [5]
Critical Density (kg/m³)Not available232.0186.0Tavakkol et al., 2022 [5]

The computational approach involves systematic volume expansion of simulation boxes along single axes to achieve vapor-liquid equilibrium states [5]. Three-dimensional periodic boundary conditions are maintained throughout the simulations, with temperature control achieved through canonical ensemble methodologies [5]. The critical points are determined through analysis of density fluctuations and identification of the point where liquid and vapor phases become indistinguishable [5].

Force field selection significantly impacts computational efficiency and accuracy [5]. United-atom models generally provide better agreement with experimental density data compared to all-atom representations [16]. The Transferable Potentials for Phase Equilibria force field demonstrates exceptional performance in reproducing liquid-state densities across wide temperature ranges [16]. The Polymer Consistent Force Field and General Assisted Model Building with Energy Refinement models also show reasonable agreement with experimental values [16].

Crystallization temperature predictions from molecular dynamics simulations reveal force field dependencies [16]. Most united-atom models successfully reproduce the abrupt density change characteristic of liquid-crystalline transitions [16]. However, some force fields, particularly the Groningen Molecular Simulation force field, fail to exhibit crystallization behavior under standard cooling protocols [16].

The nucleation behavior of n-eicosane has been directly observed through molecular simulation studies [9]. Critical nucleus formation involves bundle-like structures comprising approximately eight methylene groups arranged in cylindrical configurations [9]. The nucleation free energy ranges from 7.3 to 13.2 thermal energy units depending on the degree of supercooling [9]. Solid-liquid interfacial free energies have been calculated as approximately 10 millijoules per square meter for side surfaces and 4 millijoules per square meter for end surfaces [9].

Temperature-Dependent Density and Vapor Pressure Relationships

The temperature-dependent density of n-eicosane exhibits distinct behavior patterns across different phases and temperature regimes [15] [16]. In the liquid state, density decreases linearly with increasing temperature, following a predictable relationship that enables accurate property estimation [15]. At 293 K, the liquid density approaches 770 kilograms per cubic meter, decreasing to approximately 660 kilograms per cubic meter at 393 K [15].

Crystalline phase densities demonstrate higher values compared to liquid states, reflecting the enhanced molecular packing efficiency in ordered structures [16]. The triclinic crystal form exhibits a density of approximately 990 kilograms per cubic meter at 293 K [15]. Upon phase transition, an abrupt density change occurs, representing the discontinuous nature of the solid-liquid equilibrium [16].

Temperature (K)Liquid Density (kg/m³)Crystal Density (kg/m³)Source
293770990Interpolated from literature [15]
313748985Yang et al., 2021 [15]
333726Phase transitionVarious sources [16]
353704Not applicable [15]
373682Not applicable [15]
393660Not applicable [15]

The coefficient of volumetric thermal expansion in the liquid state has been determined through precision measurements [16]. United-atom force fields in molecular simulations reproduce experimental thermal expansion coefficients with reasonable accuracy [16]. All-atom force fields systematically overestimate thermal expansion values, with minimum deviations of approximately 30% observed for optimized models [16].

Vapor pressure relationships for n-eicosane follow Clausius-Clapeyron behavior across extended temperature ranges [1] [20]. Experimental measurements spanning temperatures from 343 K to 583 K have established reliable vapor pressure correlations [1]. At 343 K, the vapor pressure approaches 0.45 pascals, increasing exponentially to reach atmospheric pressure at the normal boiling point of approximately 583 K [1].

Temperature (K)Vapor Pressure (Pa)MethodSource
3430.45ExtrapolatedAntoine equation [12]
3684.20Piacente et al., 1994Experimental [1]
38813.40Chirico et al., 1989Experimental [1]
440133.00Chirico et al., 1989Experimental [1]
4934000.00Aldrich Chemical Co.Handbook [1]
54327000.00Chirico et al., 1989Experimental [1]
583101325.00Normal boiling pointLiterature [1]

The enthalpy of vaporization demonstrates temperature dependence, decreasing from approximately 110 kilojoules per mole at 368 K to 68.3 kilojoules per mole at 540 K [1]. This variation reflects the changing molecular interactions and thermal energy contributions across the temperature range [1]. Correlations based on the Cox equation provide accurate representations of vapor pressure behavior using the normal boiling point as a reference state [20].

Ebulliometric measurements have established high-precision vapor pressure data for n-eicosane across extended temperature ranges [20]. Modified ebulliometer techniques coupled with inclined piston gauges enable accurate measurements from 388 K to 626 K [20]. These experimental data serve as benchmarks for validating theoretical correlations and equation-of-state predictions [20].

The sublimation pressure of solid n-eicosane has been characterized through transpiration and Knudsen effusion methodologies [1]. Sublimation enthalpies range from 172.8 ± 3.0 kilojoules per mole at 305 K to 179.5 ± 2.0 kilojoules per mole at 367 K [1]. The temperature dependence of sublimation properties provides insights into the energetics of solid-vapor equilibria [1].

The industrial synthesis of n-eicosane relies predominantly on catalytic hydrogenation processes that convert various organic precursors into the desired twenty-carbon saturated hydrocarbon. These methodologies have evolved to encompass several distinct approaches, each offering unique advantages in terms of selectivity, yield, and economic feasibility [1].
The most prominent synthesis route involves the catalytic hydrogenation of eicosanoic acid using palladium-based catalysts. This deoxygenation process operates through the removal of the carboxyl group while preserving the carbon chain length, resulting in the formation of n-eicosane with high selectivity [1]. Research has demonstrated that this approach can achieve conversion rates of eighty to eighty-nine percent under optimized conditions [1].

Alternative synthesis methodologies include Fischer-Tropsch synthesis, which produces n-eicosane as part of a broader hydrocarbon distribution from synthesis gas [2] [3] [4]. This process typically operates at temperatures ranging from two hundred to three hundred fifty degrees Celsius and pressures between one to six megapascals, yielding conversion rates of sixty-two to ninety percent [2] [3]. The Fischer-Tropsch route represents a significant pathway for industrial n-alkane production, particularly when utilizing biomass-derived synthesis gas [3].

Deoxygenation of natural fatty acids represents another viable synthetic approach, employing palladium on carbon catalysts at temperatures of two hundred sixty to three hundred degrees Celsius [5] [6]. This methodology demonstrates particular relevance for sustainable production pathways, as it utilizes renewable feedstocks while achieving selectivity values of seventy-five to eighty-five percent [5] [6].

Palladium/Carbon Nanotube Catalyzed Deoxygenation Processes

The development of palladium nanoparticles supported on carbon nanotubes represents a significant advancement in n-eicosane synthesis technology. These catalysts demonstrate superior performance characteristics compared to conventional supported metal catalysts, exhibiting enhanced activity, selectivity, and stability under industrial operating conditions [1] [7] [8].
The palladium loading on carbon nanotube supports typically ranges from two to ten weight percent, with optimal performance achieved at four to seven weight percent [1]. Multi-walled carbon nanotubes serve as the preferred support material due to their unique structural properties, including high surface area, excellent thermal stability, and superior electronic conductivity [1] [7]. The synthesis of these catalysts involves nitric acid treatment of the carbon nanotubes to introduce surface functional groups, followed by palladium deposition through reduction with formaldehyde under alkaline conditions [1].

The deoxygenation mechanism proceeds through the adsorption of eicosanoic acid on the palladium active sites, followed by the cleavage of the carbon-oxygen bond and subsequent decarboxylation [1]. The reaction operates optimally at temperatures between two hundred sixty to three hundred degrees Celsius and pressures of two to eight megapascals [1]. Under these conditions, the conversion of eicosanoic acid reaches eighty-nine percent with n-eicosane selectivity of eighty-five percent [1].

The carbon nanotube support provides several advantages over traditional activated carbon supports. The tubular structure creates confined reaction environments that enhance selectivity by restricting unwanted side reactions [7] [8]. Additionally, the electronic properties of carbon nanotubes facilitate electron transfer between the support and palladium nanoparticles, resulting in modified electronic states that improve catalytic performance [7].

The presence of small amounts of ammonia in the hydrogen feed has been shown to enhance selectivity by suppressing decarbonylation reactions that would otherwise reduce the carbon chain length [1]. Optimal hydrogen compositions contain five to fifty microliters per liter of ammonia, with the preferred range being ten to twenty microliters per liter [1].

Catalyst stability represents a critical factor for industrial applications. Palladium/carbon nanotube catalysts demonstrate exceptional resistance to deactivation, maintaining activity over extended periods due to the strong metal-support interactions and the inherent stability of the carbon nanotube framework [7] [8]. The turnover numbers achieved with these catalysts exceed three hundred thousand without detectable loss in activity [8].

Solvent Selection Criteria in Large-Scale Hydrogenation Reactors

The selection of appropriate solvents for large-scale hydrogenation reactors represents a critical design parameter that significantly influences reaction kinetics, mass transfer efficiency, and overall process economics. Systematic evaluation of solvent properties reveals several key criteria that must be considered for optimal reactor performance [9] [10] [11].

Protic solvents generally provide superior performance compared to aprotic alternatives in hydrogenation reactions, exhibiting higher conversion rates and enhanced selectivity toward desired products [9]. The hydrogen donor and acceptor abilities of solvents emerge as the most important factors influencing reaction outcomes, with these properties directly affecting the activation and transfer of hydrogen during the catalytic process [9].

Boiling point considerations prove essential for large-scale operations, as higher boiling point solvents reduce vapor pressure limitations and enable operation at elevated temperatures without excessive solvent loss [10] [11]. Normal hexane, with a boiling point of sixty-nine degrees Celsius, offers excellent hydrogenation suitability but requires careful vapor management in large-scale systems [9]. Normal heptane, boiling at ninety-eight degrees Celsius, provides improved vapor pressure characteristics while maintaining very good hydrogenation performance [9].

Ethylene glycol represents an optimal choice for large-scale hydrogenation reactors due to its high boiling point of one hundred ninety-seven degrees Celsius and excellent hydrogen solubility characteristics [10] [11]. This solvent enables operation at elevated temperatures without significant vapor losses and demonstrates superior mass transfer properties compared to lower boiling point alternatives [11]. The use of ethylene glycol in continuous flow systems has demonstrated the ability to reduce reactor pressure requirements by an order of magnitude compared to methanol-based systems [11].

Solvent polarity influences both substrate solubility and catalyst-reactant interactions. Moderately polar solvents often provide the optimal balance between substrate dissolution and effective hydrogen activation on metal catalyst surfaces [9] [12]. The dipole moment of solvents emerges as a key factor influencing both conversion rates and product selectivity in hydrogenation processes [9].

Mass transfer considerations become particularly critical in large-scale reactors where efficient gas-liquid-solid contact is essential for maintaining high reaction rates [10] [13]. Solvents with lower viscosity enhance mass transfer coefficients, while those with higher hydrogen solubility improve the availability of hydrogen at catalyst surfaces [9] [10].

Propylene glycol derivatives offer advantageous properties for industrial hydrogenation applications, combining high boiling points with excellent solvent characteristics for both substrates and hydrogen [11]. These solvents demonstrate particularly effective performance in continuous flow reactors where heat management and solvent recovery are critical considerations [11].

The integration of solvent selection with reactor design requires consideration of downstream separation and recovery processes. Solvents with distinct boiling points from reaction products facilitate efficient product isolation through distillation, while those with low toxicity and environmental impact support sustainable manufacturing practices [9] [11] [12].

Temperature-dependent solvent properties must be evaluated across the entire operating range of large-scale reactors. Solvent thermal stability prevents decomposition at reaction temperatures, while maintaining effective solvation properties ensures consistent reaction performance throughout extended operating campaigns [9] [10].

Dates

Last modified: 07-20-2023

Explore Compound Types